2-(2-chloro-4-methylphenoxy)-N,N-diethylethanamine
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Overview
Description
2-(2-chloro-4-methylphenoxy)-N,N-diethylethanamine: is an organic compound that belongs to the class of phenoxyalkylamines It is characterized by the presence of a chloro-substituted phenoxy group attached to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-4-methylphenoxy)-N,N-diethylethanamine typically involves the reaction of 2-chloro-4-methylphenol with N,N-diethylethanolamine. The process can be summarized as follows:
Starting Materials: 2-chloro-4-methylphenol and N,N-diethylethanolamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chloro-4-methylphenol is reacted with N,N-diethylethanolamine under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a methyl group.
Substitution: The chloro group in the compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted phenoxyalkylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: Some derivatives of 2-(2-chloro-4-methylphenoxy)-N,N-diethylethanamine have shown potential biological activity, including antimicrobial and antifungal properties.
Medicine:
Pharmaceutical Development: The compound and its derivatives are investigated for their potential use in developing new pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry:
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-methylphenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the ethylamine chain can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
2-(4-chloro-2-methylphenoxy)propanoic acid: This compound shares a similar phenoxy structure but differs in the presence of a propanoic acid group instead of an ethylamine chain.
4-chloro-2-methylphenol: This compound is a simpler analog with only the phenol group and lacks the ethylamine chain.
Uniqueness:
Structural Features: The presence of both the chloro-substituted phenoxy group and the N,N-diethylethanamine chain makes 2-(2-chloro-4-methylphenoxy)-N,N-diethylethanamine unique compared to its simpler analogs.
Properties
IUPAC Name |
2-(2-chloro-4-methylphenoxy)-N,N-diethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-4-15(5-2)8-9-16-13-7-6-11(3)10-12(13)14/h6-7,10H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQDYYUKFIKGPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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